

5-Hydroxyfuran-2(5H)-one: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 5-Hydroxyfuran-2(5H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyfuran-2(5H)-one, a versatile five-membered lactone, has garnered significant attention in the scientific community due to its interesting chemical properties and diverse biological activities. This technical guide provides an in-depth analysis of the core chemical properties of **5-hydroxyfuran-2(5H)-one**, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and the study of its tautomeric equilibrium are presented. Furthermore, this document elucidates the compound's engagement in key biological signaling pathways, specifically its role in the inhibition of bacterial quorum sensing and the induction of apoptosis in cancer cells, visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Chemical Properties

5-Hydroxyfuran-2(5H)-one, also known by other names such as γ -hydroxybutenolide, is a furanone derivative with the chemical formula $C_4H_4O_3$.^[1] It exists as a pale yellow to light brown solid at room temperature and is soluble in water and organic solvents.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **5-Hydroxyfuran-2(5H)-one** is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₄ H ₄ O ₃	[1]
Molar Mass	100.07 g/mol	[1]
Melting Point	55 °C	[1]
Boiling Point (Predicted)	361.0 ± 37.0 °C	[2]
Density	1.503 g/mL	[1]
pKa (Predicted)	10.01 ± 0.20	[2]
Solubility	Soluble in water and organic solvents	[1]
LogP	-0.5822	[3]
Topological Polar Surface Area (TPSA)	46.53 Å ²	[3]

Table 1: Physicochemical Properties of **5-Hydroxyfuran-2(5H)-one**

Spectroscopic Data

The structural elucidation of **5-Hydroxyfuran-2(5H)-one** is supported by various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Technique	Key Features	Reference
^1H NMR	Signals corresponding to the vinyl and methine protons of the furanone ring, as well as the hydroxyl proton. Chemical shifts are solvent-dependent.	[4]
^{13}C NMR	Resonances for the carbonyl carbon, olefinic carbons, and the carbon bearing the hydroxyl group.	[5]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the lactone, and the carbon-carbon double bond (C=C).	[6]
Mass Spectrometry (MS)	The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.	[7]

Table 2: Spectroscopic Data for **5-Hydroxyfuran-2(5H)-one**

Reactivity and Synthesis

Chemical Reactivity

5-Hydroxyfuran-2(5H)-one exhibits a range of chemical reactivity owing to the presence of multiple functional groups: a hydroxyl group, a lactone ring, and a carbon-carbon double bond.

Tautomerism: A key chemical feature is its existence in a ring-chain tautomeric equilibrium with *cis*- β -formylacrylic acid.[1] This equilibrium is influenced by the solvent and pH.

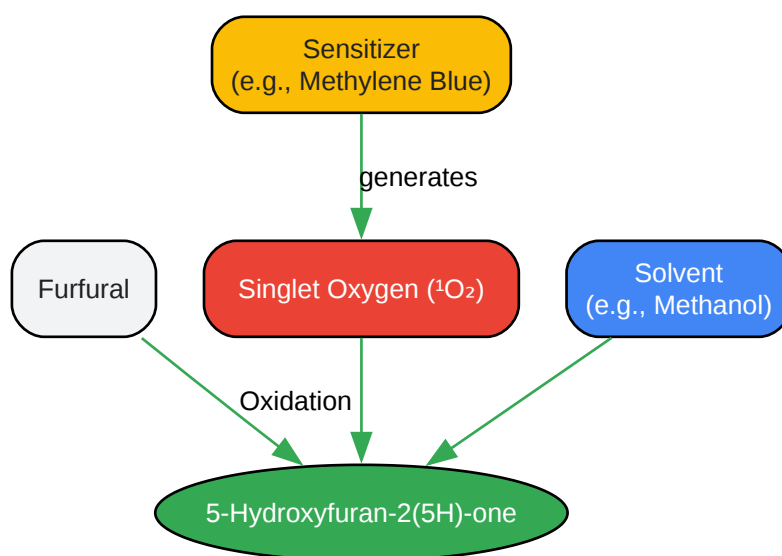
Figure 1. Tautomeric equilibrium of **5-Hydroxyfuran-2(5H)-one**.

Isomerization and Hydration: Under certain conditions, **5-Hydroxyfuran-2(5H)-one** can isomerize to succinic anhydride.[1] In strongly basic solutions (pH > 9) with heating, it can further hydrate to form succinic acid.[1]

Other Reactions: The molecule can undergo various other transformations, including substitution and condensation reactions. It serves as a valuable four-carbon building block for the synthesis of diverse heterocyclic compounds.[8]

Synthesis

A common and efficient method for the synthesis of **5-Hydroxyfuran-2(5H)-one** is the oxidation of furfural.[8]



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Figure 2. Synthesis of **5-Hydroxyfuran-2(5H)-one** from furfural.

Experimental Protocols

Synthesis of 5-Hydroxyfuran-2(5H)-one via Oxidation of Furfural

This protocol is based on the general method of singlet oxygen oxidation of furfural.[8]

Materials:

- Furfural
- Methanol or Ethanol (solvent)
- Sensitizer (e.g., Methylene Blue or Rose Bengal)
- Oxygen source
- Light source (for photosensitization)
- Reaction vessel equipped with a gas inlet and stirrer
- Standard laboratory glassware for workup and purification

Procedure:

- Dissolve furfural and a catalytic amount of the sensitizer in the chosen alcohol-based solvent in the reaction vessel.
- Purge the solution with oxygen gas while stirring continuously.
- Irradiate the reaction mixture with a suitable light source to generate singlet oxygen from the sensitizer and dissolved oxygen.
- Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure **5-Hydroxyfuran-2(5H)-one**.

Investigation of Tautomerism by ^1H NMR Spectroscopy

This protocol is adapted from studies on the tautomerism of similar furanone compounds.[9]

Materials:

- **5-Hydroxyfuran-2(5H)-one**

- Deuterated solvents (e.g., D₂O, DMSO-d₆)
- NMR tubes
- NMR spectrometer

Procedure:

- Prepare a solution of **5-Hydroxyfuran-2(5H)-one** in the desired deuterated solvent in an NMR tube.
- Acquire a ¹H NMR spectrum of the sample immediately after preparation.
- Analyze the spectrum to identify the peaks corresponding to the cyclic (lactone) and acyclic (aldehyde) tautomers. The integration of these peaks will provide the ratio of the two forms in that solvent.
- To study the dynamics of the equilibrium, acquire spectra at different time intervals and at varying temperatures.
- The effect of pH can be investigated by preparing samples in buffered D₂O solutions at different pD values.
- The exchange of the hydroxyl proton with deuterium can also be observed as a disappearance of the OH signal over time in D₂O.

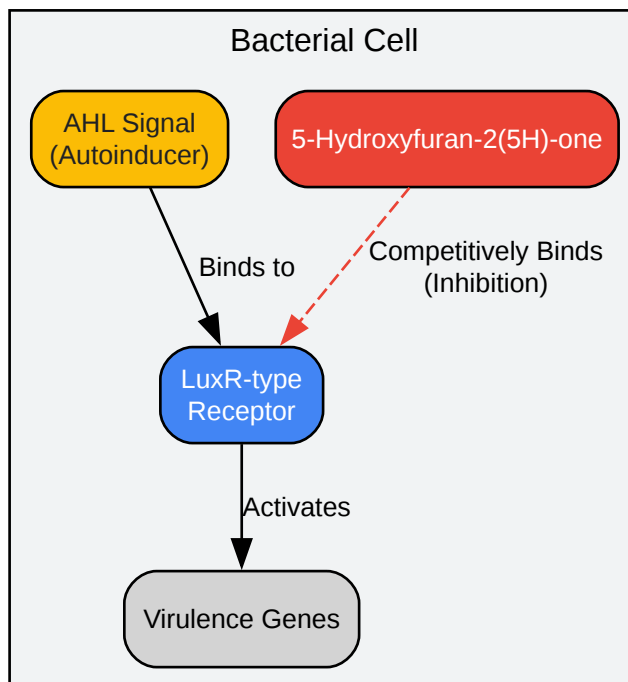
Biological Signaling Pathways

5-Hydroxyfuran-2(5H)-one and its derivatives have been shown to modulate key biological pathways, demonstrating their potential as therapeutic agents.

Inhibition of Bacterial Quorum Sensing

Furanone compounds are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. They act as antagonists of the N-acylhomoserine lactone (AHL) signaling molecules.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quorum Sensing Inhibition by 5-Hydroxyfuran-2(5H)-one



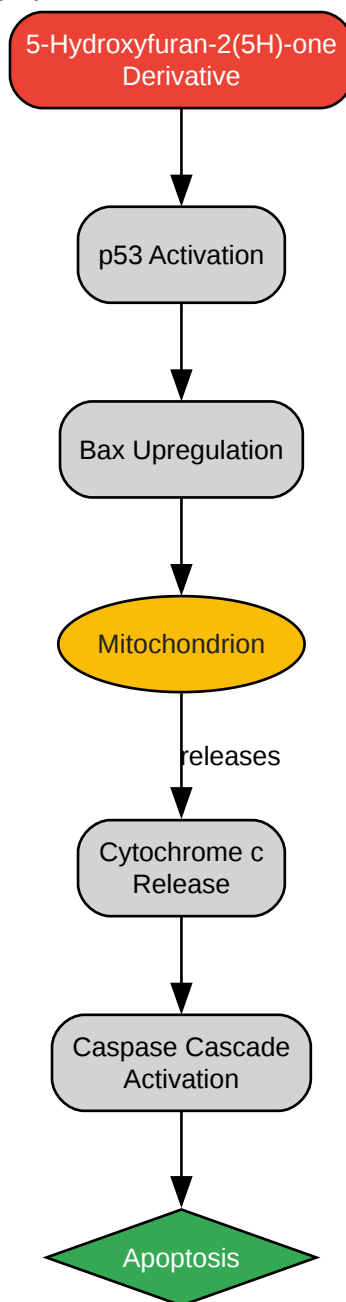
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Figure 3. Mechanism of quorum sensing inhibition.

Induction of Apoptosis

Derivatives of 5-hydroxy-pyrrol-2(5H)-one, structurally related to **5-hydroxyfuran-2(5H)-one**, have been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway.[13] This process often involves the activation of the tumor suppressor protein p53.

Apoptosis Induction Pathway



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Figure 4. Mitochondria-dependent apoptosis pathway.

Conclusion

5-Hydroxyfuran-2(5H)-one is a molecule of significant interest with a rich chemistry and promising biological profile. Its straightforward synthesis from renewable resources like furfural

makes it an attractive platform chemical.[8] The ability of its derivatives to interfere with bacterial communication and induce cancer cell death highlights its potential for the development of novel therapeutics.[10][11][12][13] This guide provides a foundational understanding of its chemical properties and biological activities, which can serve as a valuable starting point for further research and development in various scientific disciplines.

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